Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate
Overview
Description
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 319.38 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidine-4-carboxylate: A derivative with a carboxylate group at the 4-position.
Phenylpiperidine: A piperidine ring with a phenyl group attached.
Uniqueness
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEUYEPFFNLJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573194 | |
Record name | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335266-05-2 | |
Record name | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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